Aldox

描述

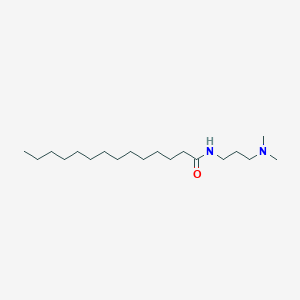

肉豆蔻酰胺丙基二甲胺,也称为 Schercodine M,是一种化学化合物,分子式为 C19H40N2O。它是一种酰胺胺类化合物,广泛应用于各种工业和医药领域。 该化合物以其表面活性剂特性而闻名,使其在个人护理产品(如洗发水和护发素)的配方中发挥作用 .

准备方法

合成路线和反应条件: 肉豆蔻酰胺丙基二甲胺是由肉豆蔻酸与二甲基氨基丙胺反应合成。该过程涉及在受控条件下,将肉豆蔻酸(一种脂肪酸)与二甲基氨基丙胺进行酰胺化反应。 该反应通常需要催化剂,并在高温下进行以确保完全转化 .

工业生产方法: 在工业环境中,肉豆蔻酰胺丙基二甲胺的生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器,并对反应参数(如温度、压力和 pH 值)进行精确控制。 最终产品通过蒸馏或其他分离技术进行纯化,以获得适合商业用途的高纯度化合物 .

化学反应分析

反应类型: 肉豆蔻酰胺丙基二甲胺会发生各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢气,导致形成氧化衍生物。

还原: 该反应涉及添加氢气或去除氧气,导致化合物的还原形式。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 常用的还原剂包括硼氢化钠和氢化铝锂。

主要形成产物: 这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可能会产生羟基化或羧化衍生物,而还原可能会产生胺或烷烃衍生物 .

科学研究应用

Introduction to Aldox

This compound, scientifically known as N-(3-(dimethylamino)propyl)tetradecanamide, is an amidoamine compound with significant applications across various fields, particularly in pharmaceuticals and cosmetics. The compound possesses a unique amphiphilic structure, characterized by a long hydrophobic aliphatic chain and a hydrophilic dimethylamino group, which enables it to function effectively as a surfactant and antimicrobial agent. This article delves into the diverse applications of this compound, supported by comprehensive data tables and case studies.

Chemical Properties of this compound

- Molecular Formula : C19H40N2O

- Molecular Weight : Approximately 312.53 g/mol

- Structure : Features a tetradecanamide chain contributing to its hydrophobic properties, alongside a dimethylamino group that enhances its hydrophilicity.

Pharmaceutical Applications

This compound has garnered attention for its potential as an antimicrobial agent. It exhibits significant activity against various pathogens, including Acanthamoeba, which is associated with microbial keratitis. The mechanism of action appears to involve the disruption of microbial cell membranes, making it a candidate for therapeutic use in ophthalmology and other infection control scenarios.

Case Study: Antimicrobial Efficacy

In laboratory studies, this compound has demonstrated effectiveness against both bacteria and fungi. Its ability to penetrate lipid-rich environments makes it suitable for topical formulations aimed at treating infections.

Cosmetic Applications

In the cosmetics industry, this compound serves as a cationic surfactant and emulsifier. Its amphiphilic nature allows it to stabilize emulsions and enhance the texture of cosmetic products.

Case Study: Emulsifying Properties

Research indicates that formulations containing this compound can improve the stability and sensory attributes of creams and lotions, making them more appealing to consumers.

Research Applications

This compound is being explored in various research contexts due to its unique properties:

- Anticancer Research : Aldoxorubicin (a derivative of this compound) has shown promise in preclinical studies for its reduced cardiotoxicity compared to traditional doxorubicin while maintaining similar or enhanced efficacy against tumors. Studies indicate that Aldoxorubicin can preferentially accumulate in tumor tissues, sparing healthy heart tissue from damage .

- Biological Interactions : Investigations into this compound's interactions with biological membranes reveal its potential to alter membrane integrity, which underpins its antimicrobial properties.

作用机制

The mechanism of action of Schercodine M involves its interaction with cellular membranes and proteins. It acts as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds. This property makes it effective in formulations where it helps to stabilize emulsions and improve the delivery of active ingredients. At the molecular level, Schercodine M can modulate the activity of enzymes and transcription factors involved in cellular signaling pathways, particularly those related to oxidative stress and redox homeostasis .

相似化合物的比较

Cocamidopropyl Dimethylamine: Another amidoamine surfactant used in personal care products.

Lauramidopropyl Dimethylamine: Similar in structure but derived from lauric acid instead of myristic acid.

Stearamidopropyl Dimethylamine: Derived from stearic acid and used in similar applications.

Uniqueness: Schercodine M is unique due to its specific fatty acid chain length (myristic acid) and its ability to provide excellent conditioning and emulsifying properties in personal care formulations. Its effectiveness at lower concentrations and its mildness to the skin and hair make it a preferred choice in many formulations .

生物活性

Aldox, specifically known as aldoxorubicin (INNO-206), is a derivative of doxorubicin (DOX) designed to enhance the therapeutic efficacy and reduce the cardiotoxicity associated with traditional anthracycline chemotherapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, preclinical studies, and clinical implications.

This compound functions as a prodrug that is activated in acidic environments, such as those found in tumor cells. The compound is characterized by a long half-life under neutral conditions (T 1/2 = 158 hours) and a significantly shorter half-life in acidic conditions (T 1/2 = 3.2 hours) where it releases free DOX . The design allows for targeted delivery to cancer cells via conjugation with monoclonal antibodies (mAbs), enhancing the selectivity and potency of the drug.

Key Mechanisms:

- Targeted Delivery : this compound is conjugated to mAbs that bind specifically to tumor antigens, facilitating internalization into cancer cells.

- Intracellular Release : Once inside the cell, this compound is hydrolyzed in the acidic lysosomal environment, releasing active DOX.

- Antitumor Activity : this compound has demonstrated significant antitumor activity in various preclinical models, showing improved efficacy compared to free DOX.

Preclinical Studies

Several studies have documented the biological activity of this compound in different cancer models. Notable findings include:

- In Vitro Efficacy : In lung carcinoma models (L2987), this compound-conjugated mAbs exhibited a 50-fold improvement in IC50 compared to non-binding controls .

- Tumor Models : In xenograft models derived from myeloma patients, this compound showed significant single-agent activity and enhanced effects when combined with bortezomib .

- Cardiotoxicity Assessment : A study comparing equimolar doses of free DOX and this compound indicated that this compound preferentially accumulates in tumors while sparing cardiac tissue, thus reducing the risk of cardiomyopathy associated with DOX treatment .

Case Studies

Case Study 1: Efficacy in Breast Cancer

In vitro studies using MCF-7 breast cancer cells confirmed that incubation with this compound resulted in a gradual release of free DOX, correlating with increased cytotoxicity. The study highlighted that the mechanism of action involved nuclear localization of DOX post-release, which is critical for its cytotoxic effects.

Case Study 2: Myeloma Treatment

In a preclinical model involving myeloma cells, this compound demonstrated significant tumor reduction when used alone or in combination with established therapies like bortezomib. This dual-action provided insights into its potential as a frontline therapy for resistant myeloma cases.

Comparative Analysis

The following table summarizes the key findings related to this compound's biological activity compared to traditional DOX:

| Feature | This compound | Doxorubicin |

|---|---|---|

| Chemical Structure | [6-maleimidocaproyl] hydrazone | Anthracycline |

| Half-Life (pH 7) | 158 hours | Variable |

| Half-Life (pH 5) | 3.2 hours | Variable |

| Mechanism | Prodrug activated by acidity | Direct DNA interaction |

| Targeting Mechanism | mAb conjugation | Non-targeted |

| Cardiotoxicity Risk | Reduced | High |

属性

IUPAC Name |

N-[3-(dimethylamino)propyl]tetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40N2O/c1-4-5-6-7-8-9-10-11-12-13-14-16-19(22)20-17-15-18-21(2)3/h4-18H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYDWYVPVAMGRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068470 | |

| Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

45267-19-4 | |

| Record name | Myristamidopropyl dimethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45267-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylaminopropyl myristamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045267194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(dimethylamino)propyl]myristamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTAMIDOPROPYL DIMETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXS2X34V8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

A: Aldox (Myristamidopropyl dimethylamine) disrupts microbial cell walls, causing cell death. While the exact mechanism for this compound specifically is not fully detailed in the provided research, similar quaternary ammonium compounds function by reducing surface tension at interfaces and denaturing microbial cell wall proteins. [] It has been observed to induce potassium leakage from Aspergillus fumigatus and Candida albicans, and lyse spheroplasts of Serratia marcescens but not Candida albicans. []

ANone: This information is not provided in the research excerpts. Please consult a chemical database like PubChem or ChemSpider for this data.

ANone: The research excerpts do not provide details on spectroscopic data for this compound.

A: Studies suggest that this compound-containing solutions can alter the surface composition of certain silicone hydrogel lenses. Notably, galyfilcon A lenses exhibited surface changes regardless of the solution used, whereas lotrafilcon B lenses showed solution-dependent surface alterations. These changes correlated with varying levels of discomfort and corneal staining among wearers. []

ANone: The provided research focuses on this compound's antimicrobial properties within the context of ophthalmic solutions. There is no information to suggest it possesses catalytic properties or is used in catalytic applications.

ANone: The provided research excerpts do not contain information on computational chemistry studies or QSAR modeling of this compound.

ANone: The research excerpts do not delve into specific SAR studies for this compound.

A: Studies indicate that this compound, in combination with Polyquaternium-1, demonstrates good stability in contact lens solutions, maintaining nearly 100% of its biocidal activity and concentration even after lenses were stored in the solution for extended periods. This sustained efficacy is particularly notable when compared to solutions containing alexidine or polyhexamethylene biguanide, which exhibited significant biocide depletion and reduced antifungal activity over time. []

ANone: The provided research does not delve into specific formulation strategies to enhance this compound's stability or delivery.

ANone: The research excerpts do not discuss SHE regulations specifically related to this compound.

ANone: The research primarily focuses on this compound's topical application in contact lens solutions and does not provide details on its systemic pharmacokinetics.

A: While the research does not present direct in vivo efficacy data for this compound, its inclusion in commercially available contact lens solutions like Opti-Free Express suggests it contributes to the overall efficacy of these products in controlling microbial contamination. []

A: Researchers have employed various in vitro assays to evaluate this compound's efficacy against common ocular pathogens, including challenge test assays. These assays measure the reduction in viability of microorganisms like Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, Fusarium solani, and Acanthamoeba polyphaga after exposure to this compound. []

ANone: The research excerpts do not cite specific animal model studies or clinical trials focusing on this compound.

ANone: The research does not specifically mention resistance mechanisms to this compound.

A: Some studies suggest that this compound, when used in combination with Polyquaternium-1, may exhibit cytotoxicity. For instance, Opti-Free Express, containing both compounds, showed cytotoxicity in USP elution tests, potentially leading to ocular irritation. [, ]

ANone: The research provided focuses on this compound's use in contact lens solutions and doesn't elaborate on drug delivery or targeting strategies beyond this application.

A: Analytical methods mentioned in the research for studying this compound include high-performance liquid chromatography (HPLC) to analyze non-polar lipid deposits on contact lenses, and beta counters to quantify the amount of cholesterol on lenses after extraction. [, ] Additionally, microbiological techniques like the most probable number (MPN) method are used to assess the efficacy of this compound-containing solutions against Acanthamoeba. []

ANone: The research excerpts do not provide information on this compound's environmental impact or degradation pathways.

ANone: The research excerpts do not address these specific aspects related to this compound.

A: While a specific timeline is not provided, the research suggests that this compound, in combination with Polyquaternium-1, represents a newer generation of preservatives used in multi-purpose disinfecting solutions for contact lenses. []

A: The research highlights a clear intersection of microbiology, materials science, and ophthalmology in understanding the efficacy, safety, and material compatibility of this compound-containing contact lens solutions. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。